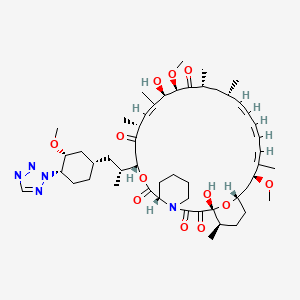

42-(2-Tetrazolyl)rapamycin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H79N5O12 |

|---|---|

分子量 |

966.2 g/mol |

IUPAC 名称 |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |

InChI 键 |

IURNHYDSJVLLPN-QDRBXLRNSA-N |

手性 SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC |

规范 SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of 42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251), is a semi-synthetic derivative of rapamycin (B549165) (sirolimus) engineered for potent and targeted inhibition of the mammalian target of rapamycin (mTOR). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Zotarolimus exhibits a high affinity for the intracellular receptor FKBP12, forming a complex that allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling cascades crucial for cell growth, proliferation, and survival. Primarily utilized in drug-eluting stents to prevent restenosis, zotarolimus's antiproliferative properties are also under investigation for their therapeutic potential in oncology.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. Dysregulation of the mTOR signaling pathway is a hallmark of numerous pathologies, including cancer, metabolic disorders, and autoimmune diseases. Rapamycin and its analogues, or "rapalogs," represent a significant class of mTOR inhibitors. This compound (zotarolimus) is a second-generation rapalog, developed to optimize the therapeutic window of mTOR inhibition, particularly for localized delivery applications such as drug-eluting stents.

Mechanism of Action

The mechanism of action of this compound is analogous to that of its parent compound, sirolimus, involving a series of highly specific molecular interactions.

Formation of the Zotarolimus-FKBP12 Complex

Upon entering the cell, zotarolimus binds with high affinity to the ubiquitously expressed intracellular protein, FK506-binding protein 12 (FKBP12).[1][][3][4] This interaction is a prerequisite for its mTOR-inhibitory activity. The binding affinity of zotarolimus to FKBP12 is slightly lower than that of rapamycin but remains in the nanomolar range, sufficient for potent biological effects.[4]

Allosteric Inhibition of mTOR Complex 1 (mTORC1)

The zotarolimus-FKBP12 complex acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This ternary complex formation allosterically inhibits the kinase activity of mTOR Complex 1 (mTORC1).[1] mTORC1 is a multi-protein complex that integrates signals from growth factors, nutrients, and cellular energy status to regulate anabolic processes.

Downstream Signaling Effects

The inhibition of mTORC1 by the zotarolimus-FKBP12 complex prevents the phosphorylation and activation of key downstream effectors, leading to the arrest of cell growth and proliferation.[1][5]

-

Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates p70 S6 kinase (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] Zotarolimus-mediated inhibition of mTORC1 prevents these phosphorylation events. This leads to the dephosphorylation of S6K1 and the continued sequestration of eIF4E by 4E-BP1, ultimately suppressing the translation of key mRNAs required for cell growth and division.

-

Cell Cycle Arrest: By inhibiting the synthesis of critical proteins, including cyclins, the downstream cascade initiated by zotarolimus results in cell cycle arrest at the G1-S phase transition.[1][5] This cytostatic effect is the primary mechanism behind its potent antiproliferative activity.

-

Anti-inflammatory and Anti-metastatic Effects: In the context of cancer, zotarolimus has been shown to reduce the production of inflammatory factors such as IL-1β, TNF-α, and NF-κB.[6] Furthermore, it can inhibit metastasis-related factors including TGF-β, CD44, and VEGF.[6]

References

- 1. Overview of pharmacology and clinical trials program with the zotarolimus-eluting endeavor stent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as zotarolimus (B251) (formerly ABT-578), is a semi-synthetic derivative of rapamycin (B549165) (sirolimus).[1] It is a potent immunosuppressant and anti-proliferative agent specifically designed for local delivery from drug-eluting stents to prevent restenosis following coronary angioplasty.[2][3] Zotarolimus is a cytostatic analog of rapamycin, created by substituting the hydroxyl group at position 42 with a tetrazole ring.[3] This modification results in a highly lipophilic compound with an octanol-water partition coefficient greater than that of sirolimus, which is advantageous for its use in drug-eluting stents.[3]

This technical guide provides a comprehensive overview of zotarolimus, including its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical development.

Mechanism of Action

Zotarolimus exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[4] The mechanism of action is analogous to that of rapamycin and involves the following key steps:

-

Binding to FKBP12: Zotarolimus first binds with high affinity to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4][5]

-

Formation of an Inhibitory Complex: The zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR complex 1 (mTORC1).[4]

-

Inhibition of mTORC1 Activity: This binding event allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets.[4]

-

Cell Cycle Arrest: The inhibition of mTORC1 signaling leads to the dephosphorylation of key proteins involved in protein synthesis and cell cycle progression, such as the 40S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[4][5]

The primary therapeutic application of zotarolimus in drug-eluting stents is to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia and subsequent restenosis.[2]

Quantitative Biological Data

The biological activity of zotarolimus has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of Zotarolimus

| Parameter | Cell Type/Target | Value | Reference |

| IC50 | Human Coronary Artery Smooth Muscle Cell Proliferation | Comparable to Sirolimus | [5] |

| Human T-Cell Proliferation | Comparable to Sirolimus | [5] | |

| Rat T-Cell Proliferation | Comparable to Sirolimus | [5] | |

| Binding Affinity | FKBP12 | High Affinity | [5] |

Table 2: Pharmacokinetic Parameters of Zotarolimus in Rats

| Parameter | Route of Administration | Zotarolimus | Sirolimus | Reference |

| Terminal Elimination Half-life (t1/2) | Intravenous | 9.4 hours | 14.0 hours | [5] |

| Oral | 7.9 hours | 33.4 hours | [5] |

Table 3: In Vivo Efficacy in a Porcine Coronary Artery Restenosis Model (28-day follow-up)

| Parameter | Zotarolimus-Eluting Stent | Polymer-Only Stent | p-value | Reference |

| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 | [6] |

| Neointimal Area (mm2) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 | [6] |

| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 | [6] |

| Lumen Area (mm2) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of zotarolimus.

FKBP12 Competitive Binding Assay

This assay measures the affinity of a test compound for FKBP12 by its ability to compete with a known radiolabeled or fluorescently labeled ligand.

Materials:

-

Recombinant human FKBP12

-

Labeled ligand (e.g., [3H]FK506 or a fluorescently labeled FKBP12 ligand)

-

Zotarolimus or other test compounds

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Multi-well plates (e.g., 96-well format)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of zotarolimus and a known competitor (e.g., unlabeled FK506) in the assay buffer.

-

In a multi-well plate, add a fixed concentration of recombinant human FKBP12 to each well.

-

Add the diluted zotarolimus or competitor to the wells.

-

Add a fixed concentration of the labeled ligand to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Separate the bound from the free labeled ligand. This can be achieved by methods such as filtration through a glass fiber filter or by using coated plates that capture the FKBP12.

-

Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.

-

The data is then analyzed to determine the IC50 value for zotarolimus, which is the concentration that inhibits 50% of the specific binding of the labeled ligand. This can be converted to a Ki (inhibition constant) value.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay assesses the anti-proliferative activity of zotarolimus on VSMCs, which is a key mechanism for preventing restenosis.

Materials:

-

Human coronary artery smooth muscle cells (hCASMCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and supplements

-

Zotarolimus

-

96-well cell culture plates

-

Reagent for measuring cell proliferation (e.g., MTT, XTT, or a BrdU incorporation kit)

-

Plate reader

Procedure:

-

Seed hCASMCs into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Synchronize the cells by serum starvation (e.g., culturing in medium with low serum or no serum) for 24-48 hours.

-

Prepare serial dilutions of zotarolimus in cell culture medium containing a mitogen (e.g., PDGF or serum) to stimulate proliferation.

-

Replace the starvation medium with the medium containing the different concentrations of zotarolimus. Include appropriate controls (vehicle control, positive control with mitogen only).

-

Incubate the cells for a period of 48-72 hours.

-

At the end of the incubation period, add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.

-

After a further incubation period, measure the absorbance or fluorescence using a plate reader.

-

The results are expressed as a percentage of the control (mitogen-stimulated cells without drug), and the IC50 value is calculated.

Porcine Coronary Artery Restenosis Model

This in vivo model is a standard for preclinical evaluation of drug-eluting stents.

Materials:

-

Domestic juvenile swine

-

Zotarolimus-eluting stents and control (e.g., bare-metal or polymer-only) stents

-

Angiography equipment

-

Surgical instruments for vascular access

-

Histology processing reagents and equipment

Procedure:

-

Animal Preparation: Anesthetize the swine and gain vascular access via the carotid or femoral artery. Administer anticoagulants (e.g., heparin) and antiplatelet agents (e.g., aspirin (B1665792) and clopidogrel).

-

Stent Implantation: Under fluoroscopic guidance, advance a guidewire to the target coronary artery (e.g., left anterior descending or circumflex artery). Perform baseline angiography. Advance the stent delivery system over the guidewire to the target lesion and deploy the stent by inflating the balloon to a specified pressure.

-

Follow-up: The animals are recovered and maintained for a predetermined period, typically 28 days.

-

Endpoint Analysis: After the follow-up period, the animals are euthanized, and the stented coronary arteries are harvested.

-

Angiography: Perform final angiography to assess late lumen loss.

-

Histology: The stented segments are fixed, embedded in plastic or paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, and elastin (B1584352) stains).

-

Morphometric Analysis: Quantitative morphometric analysis is performed on the histological sections to measure neointimal area, neointimal thickness, lumen area, and percent area stenosis.

-

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by Zotarolimus

The following diagram illustrates the mechanism of action of zotarolimus in the context of the mTOR signaling pathway.

Caption: mTOR signaling pathway and its inhibition by zotarolimus.

Experimental Workflow for Preclinical Evaluation of a Zotarolimus-Eluting Stent

The following diagram outlines a typical workflow for the preclinical assessment of a zotarolimus-eluting stent.

Caption: Preclinical evaluation workflow for a zotarolimus-eluting stent.

Preclinical and Clinical Overview

Zotarolimus has undergone extensive preclinical and clinical evaluation, primarily in the context of drug-eluting stents.

Preclinical Studies:

-

In vitro studies have consistently demonstrated the potent anti-proliferative effects of zotarolimus on vascular smooth muscle cells and T-cells, with activity comparable to sirolimus.[5]

-

Preclinical studies in the porcine coronary artery restenosis model have shown that zotarolimus-eluting stents significantly reduce neointimal formation, area stenosis, and neointimal thickness compared to control stents.[6]

-

Pharmacokinetic studies in rats revealed that zotarolimus has a shorter in vivo half-life compared to sirolimus, which may reduce the potential for systemic immunosuppression.[5]

Clinical Trials:

-

Zotarolimus-eluting stents (ZES) have been evaluated in numerous large-scale clinical trials, including the ENDEAVOR and RESOLUTE series of trials.

-

These trials have demonstrated the safety and efficacy of ZES in a broad range of patients with coronary artery disease.

-

The clinical outcomes of ZES have been compared to other drug-eluting stents, providing valuable data on their relative performance in terms of target lesion failure, stent thrombosis, and other major adverse cardiac events.

Conclusion

This compound (zotarolimus) is a well-characterized mTOR inhibitor with potent anti-proliferative and immunosuppressive properties. Its development has been primarily focused on its application in drug-eluting stents for the prevention of coronary artery restenosis. The extensive preclinical and clinical data available support its efficacy and safety in this indication. This technical guide provides a foundational resource for researchers and drug development professionals interested in zotarolimus and its therapeutic potential.

References

- 1. Zotarolimus - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. What is the mechanism of Zotarolimus? [synapse.patsnap.com]

- 5. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Characterization of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165), a macrocyclic lactone produced by Streptomyces hygroscopicus, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a critical kinase in cell growth, proliferation, and survival.[1] Its profound immunosuppressive and antiproliferative properties have spurred the development of numerous analogs, known as rapalogs, with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the discovery of a specific rapamycin analog, 42-(2-Tetrazolyl)rapamycin. It details the synthetic strategies, experimental protocols for key biological assays, and a summary of its activity. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Rapamycin and its Analogs

Discovered in a soil sample from Easter Island (Rapa Nui), rapamycin (also known as sirolimus) was initially identified for its antifungal properties.[1] Subsequent research revealed its potent immunosuppressive and antiproliferative effects, which are mediated through the inhibition of mTOR.[1][2] Rapamycin first forms a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[3]

The clinical utility of rapamycin, however, is hampered by poor aqueous solubility and unfavorable pharmacokinetic properties.[4] This has led to the development of rapamycin analogs, or "rapalogs," primarily through modification at the C42 hydroxyl group, to enhance clinical potential.[5] Notable examples include temsirolimus, everolimus, and zotarolimus.[6] This guide focuses on the discovery and characterization of this compound, a derivative with a tetrazole moiety at the C42 position.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from rapamycin: activation of the C42 hydroxyl group followed by nucleophilic substitution with tetrazole. The C42 hydroxyl is more sterically accessible and reactive compared to the C31 hydroxyl group.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 42-O-Trifluoromethanesulfonylrapamycin (Rapamycin-42-triflate)

-

Reaction Setup: Dissolve rapamycin (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C in a dry ice/acetone bath.

-

Addition of Base: Add a non-nucleophilic base such as pyridine (B92270) (2-3 equivalents) to the solution.

-

Activation: Slowly add trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O; 1.5 equivalents) dropwise to the cooled solution. The triflic anhydride reacts with the C42 hydroxyl group to form a highly reactive triflate leaving group.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature and separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude rapamycin-42-triflate is then purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified rapamycin-42-triflate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Nucleophilic Substitution: Add 1H-tetrazole (2-5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to the solution. The tetrazole anion acts as a nucleophile and displaces the triflate group at the C42 position.[8]

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) to facilitate the substitution reaction.

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product.[9]

Biological Evaluation: In Vitro Assays

The biological activity of this compound and other rapamycin analogs is assessed through a series of in vitro assays to determine their binding affinity to FKBP12, their ability to inhibit mTOR kinase activity, and their effect on cell proliferation.

FKBP12 Binding Assay

A fluorescence polarization (FP) assay is a common high-throughput method to determine the binding affinity of rapamycin analogs to FKBP12.[10]

-

Reagents:

-

Recombinant His-tagged FKBP12 protein.

-

A fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled analog of FK506).

-

Assay buffer (e.g., phosphate-buffered saline, PBS).

-

Test compounds (rapamycin, this compound, and other analogs).

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled ligand and recombinant FKBP12.

-

Add serial dilutions of the test compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The binding of the fluorescent ligand to FKBP12 results in a high FP signal.

-

Competitive binding of the test compounds displaces the fluorescent ligand, leading to a decrease in the FP signal.

-

Plot the FP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

-

mTOR Kinase Inhibition Assay

The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust method for measuring the inhibition of mTOR kinase activity.

-

Reagents:

-

Recombinant mTOR kinase.

-

GFP-tagged substrate protein (e.g., GFP-4E-BP1).

-

ATP.

-

Terbium-labeled anti-phospho-substrate antibody.

-

Assay buffer.

-

Test compounds.

-

-

Assay Procedure:

-

In an assay plate, add the mTOR kinase, GFP-substrate, and ATP.

-

Add serial dilutions of the test compounds.

-

Initiate the kinase reaction and incubate at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody.

-

-

Data Acquisition:

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis:

-

Phosphorylation of the GFP-substrate by mTOR allows the binding of the terbium-labeled antibody, resulting in a high TR-FRET signal.

-

Inhibition of mTOR by the test compounds reduces substrate phosphorylation and decreases the TR-FRET signal.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell proliferation.[11]

-

Cell Culture:

-

Seed cells (e.g., cancer cell lines like MCF-7 or Jurkat) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.

-

Immunomodulatory Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional assay that assesses the immunomodulatory properties of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.[12]

Experimental Protocol: Human Mixed Lymphocyte Reaction (MLR) Assay

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors using Ficoll-Paque density gradient centrifugation.

-

-

Assay Setup (One-Way MLR):

-

Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture the stimulator cells with "responder" PBMCs from the second donor in a 96-well plate.

-

Add serial dilutions of the test compounds.

-

-

Incubation:

-

Incubate the co-culture for 5-7 days.

-

-

Proliferation Measurement:

-

Assess T-cell proliferation by adding ³H-thymidine or using a non-radioactive method like BrdU incorporation during the last 18-24 hours of incubation.

-

Harvest the cells and measure the incorporated radioactivity or colorimetric signal.

-

-

Data Analysis:

-

The proliferation of responder T-cells is inhibited by immunosuppressive compounds.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other key rapamycin analogs for comparative purposes.

Table 1: Immunosuppressive Activity of Rapamycin Analogs in Human Mixed Lymphocyte Reaction (MLR) Assay

| Compound | IC₅₀ (nM) ± S.E.M. |

| Rapamycin | 0.91 ± 0.36 |

| This compound (Isomer 1) | 1.70 ± 0.48 |

| This compound (Isomer 2) | 0.66 ± 0.19 |

Data obtained from patent US6015815A.

Table 2: Comparative In Vitro Activity of Rapamycin and Analogs

| Compound | FKBP12 Binding (Kᵢ, nM) | mTORC1 Inhibition (IC₅₀, nM) | Cell Line Proliferation (IC₅₀, nM) |

| Rapamycin | ~0.2 | ~0.1 (in HEK293 cells)[13] | Varies by cell line (e.g., ~2 nM in T98G)[13] |

| Everolimus | Similar to rapamycin | Similar to rapamycin | Varies by cell line |

| Temsirolimus | Similar to rapamycin | Similar to rapamycin | Varies by cell line |

| Zotarolimus | High affinity | Potent | Potent |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Comprehensive, directly comparable quantitative data for this compound across all assays is limited in the public domain. The table provides a framework for comparison with established rapalogs.

Visualizations: Signaling Pathways and Workflows

mTOR Signaling Pathway

// Nodes GF [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1\n(mTOR, Raptor, mLST8)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin / Analogs", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FKBP12 [label="FKBP12", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Rapa_FKBP12 [label="Rapamycin-FKBP12\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP3 [label=" phosphorylates", arrowhead=vee]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> Akt [arrowhead=vee]; Akt -> TSC [label=" inhibits", arrowhead=tee, color="#EA4335"]; TSC -> Rheb [label=" inhibits", arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [arrowhead=vee]; mTORC1 -> S6K1 [arrowhead=vee]; mTORC1 -> fourEBP1 [arrowhead=vee]; S6K1 -> Protein_Synthesis [arrowhead=vee]; fourEBP1 -> Protein_Synthesis [arrowhead=tee, color="#EA4335"]; mTORC1 -> Autophagy [arrowhead=tee, color="#EA4335"]; Rapamycin -> FKBP12 [arrowhead=vee]; FKBP12 -> Rapa_FKBP12 [style=invis]; Rapa_FKBP12 -> mTORC1 [label=" inhibits", arrowhead=tee, color="#EA4335"];

// Invisible edges for layout GF -> PIP2 [style=invis]; RTK -> PIP2 [style=invis]; PI3K -> PIP2 [style=invis]; PDK1 -> TSC [style=invis]; } }

Caption: Simplified mTORC1 signaling pathway.

Experimental Workflow for Rapamycin Analog Discovery

// Nodes Synthesis [label="Chemical Synthesis\nof Rapamycin Analogs\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; FKBP12_Binding [label="In Vitro Screening:\nFKBP12 Binding Assay\n(Fluorescence Polarization)", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR_Inhibition [label="In Vitro Screening:\nmTOR Inhibition Assay\n(LanthaScreen TR-FRET)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="In Vitro Screening:\nCell Proliferation Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; MLR [label="Immunomodulatory Assay:\nMixed Lymphocyte Reaction\n(MLR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Candidate\nSelection", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Efficacy &\nToxicology Studies\n(Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> FKBP12_Binding; Purification -> mTOR_Inhibition; Purification -> Cell_Proliferation; FKBP12_Binding -> Lead_Selection; mTOR_Inhibition -> Lead_Selection; Cell_Proliferation -> Lead_Selection; Lead_Selection -> MLR; MLR -> In_Vivo; }

Caption: Drug discovery workflow for rapamycin analogs.

Conclusion

The discovery of this compound exemplifies the continued efforts to refine the therapeutic potential of rapamycin through medicinal chemistry. By modifying the C42 position, researchers have generated a potent immunosuppressive agent as demonstrated in the human mixed lymphocyte reaction assay. This technical guide provides a foundational understanding of the synthesis and preclinical evaluation of this and similar rapamycin analogs. The detailed experimental protocols serve as a practical resource for scientists aiming to replicate or build upon this research. Further characterization of this compound, particularly regarding its mTOR inhibition and antiproliferative activities in various cell lines, will be crucial in fully elucidating its potential as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical modification of rapamycin: the discovery of SDZ RAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique - PubMed [pubmed.ncbi.nlm.nih.gov]

42-(2-Tetrazolyl)rapamycin (Temsirolimus): A Technical Guide to its Pro-agent Mechanism and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 42-(2-Tetrazolyl)rapamycin, clinically known as temsirolimus (B1684623). Temsirolimus is a pro-agent derivative of sirolimus (rapamycin) and a potent, selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. This document details its mechanism of action, conversion to its active metabolite sirolimus, and its downstream effects on cellular signaling pathways. Comprehensive quantitative data from preclinical and clinical studies are presented in tabular format for clear comparison. Detailed experimental protocols for key assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the complex biological processes involved.

Introduction

Temsirolimus is a water-soluble ester of sirolimus, developed to improve the pharmaceutical properties of the parent compound for intravenous administration.[1] It is a key therapeutic agent in oncology, particularly for the treatment of advanced renal cell carcinoma (RCC).[2][3] Temsirolimus functions as a pro-agent, being metabolized in vivo to its active form, sirolimus.[2][4] Both temsirolimus and sirolimus exhibit antitumor activity by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and angiogenesis.[2][5] This guide will explore the core scientific and clinical aspects of temsirolimus as a pro-agent compound.

Mechanism of Action

Temsirolimus exerts its anti-proliferative effects through the inhibition of the mTOR kinase, specifically the mTORC1 complex. The mechanism involves a high-affinity binding to the intracellular protein FK506-binding protein 12 (FKBP-12).[6] The resulting temsirolimus-FKBP12 complex then binds to and allosterically inhibits mTORC1.[7]

Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the 40S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis required for cell cycle progression, ultimately causing cell cycle arrest in the G1 phase.[8]

Furthermore, temsirolimus demonstrates anti-angiogenic properties by reducing the expression of hypoxia-inducible factors (HIF-1α and HIF-2α).[9] This, in turn, decreases the production of vascular endothelial growth factor (VEGF), a critical signaling protein in the formation of new blood vessels.[5][9]

Pro-agent Conversion

Temsirolimus is a pro-agent that is metabolized to its active metabolite, sirolimus (rapamycin). This conversion is primarily mediated by carboxyesterases and the cytochrome P450 enzyme CYP3A4.[4][10] Sirolimus is also a potent mTOR inhibitor and contributes significantly to the overall therapeutic effect of temsirolimus administration.[2]

Figure 1: Pro-agent conversion of temsirolimus to sirolimus.

mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. Temsirolimus, through its active metabolite sirolimus, disrupts this pathway at the level of mTORC1.

Figure 2: Temsirolimus inhibition of the mTOR signaling pathway.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of temsirolimus has been determined in a variety of cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBr3 | Breast Cancer | 1.6 | [9] |

| BT474 | Breast Cancer | 4.3 | [9] |

| LNCaP | Prostate Cancer | 0.5 | [1] |

| MDA-MB-468 | Breast Cancer | 8 | [1] |

| A498 | Kidney Cancer | 350 | [1] |

| HepG2 | Liver Cancer | 480 | [11] |

| HuH7 | Liver Cancer | 1340 | [11] |

| PLC/PRF/5 | Liver Cancer | 290 | [11] |

| Hep3B | Liver Cancer | 1480 | [11] |

Pharmacokinetic Parameters

Following intravenous administration, temsirolimus is converted to its active metabolite, sirolimus. The pharmacokinetic profiles of both compounds are crucial for understanding the drug's in vivo behavior.

Pharmacokinetics of Temsirolimus and Sirolimus in Adult Cancer Patients (25 mg IV dose)

| Parameter | Temsirolimus | Sirolimus | Reference |

| Mean Half-life (t½) | 17.3 hours | 54.6 hours | [2] |

| Mean Systemic Clearance (CL) | 16.2 L/h | Not directly applicable | [2] |

| Peak Concentration (Cmax) | Occurs at end of infusion | 2 hours post-infusion | [8] |

| Area Under the Curve (AUC) | Dose-dependent, non-proportional | Proportional to temsirolimus dose | [5] |

| Primary Route of Elimination | Feces (78%) | Feces (as metabolites) | [8] |

Pharmacokinetics in Pediatric Patients (75 mg/m² IV dose)

| Parameter | Temsirolimus | Sirolimus | Reference |

| Mean Half-life (t½) | 14.4 - 24.2 hours | ~44 hours | [4] |

| Mean AUC | 13900 ± 24100 ng.hr/mL | - | [4] |

| Mean Cmax | 6280 ± 21000 ng/mL | - | [4] |

Clinical Efficacy in Advanced Renal Cell Carcinoma (Poor Prognosis)

A pivotal Phase III clinical trial demonstrated the superior efficacy of temsirolimus compared to interferon-α (IFN-α) in patients with advanced renal cell carcinoma and poor prognostic features.

| Endpoint | Temsirolimus (25 mg weekly) | IFN-α | p-value | Reference |

| Median Overall Survival (OS) | 10.9 months | 7.3 months | 0.008 | [3] |

| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | <0.001 | [3] |

| Objective Response Rate (ORR) | 8.6% | 4.8% | - | [3] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of temsirolimus on cancer cell proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Figure 3: Workflow for an MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (typically between 1 x 10^4 and 1.5 x 10^5 cells per well) and allow them to adhere overnight.[12]

-

Drug Treatment: Treat the cells with a serial dilution of temsirolimus for 72 hours.[12]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[13]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of mTOR Pathway Proteins

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the mTOR pathway following temsirolimus treatment.

Methodology:

-

Cell Lysis: Treat cells with temsirolimus for a specified time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR (Ser2448), mTOR, phospho-p70S6K (Thr389), p70S6K, phospho-4E-BP1 (Thr37/46), 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.[15][16][17][18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This protocol describes a general approach for evaluating the in vivo efficacy of temsirolimus in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer temsirolimus intravenously or intraperitoneally at a specified dose and schedule (e.g., 20 mg/kg, 5 days a week).[1][19] The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or microvessel density analysis).

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of temsirolimus on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of temsirolimus.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Imaging and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.[20]

Microvessel Density Analysis

This method is used to quantify the extent of angiogenesis in tumor tissue from in vivo studies.

Methodology:

-

Immunohistochemistry: Perform immunohistochemical staining on paraffin-embedded tumor sections using an antibody against an endothelial cell marker, such as CD31.[21][22]

-

Imaging: Acquire images of the stained tumor sections.

-

Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area or by measuring the total area of stained vessels.[23][24]

Conclusion

This compound (temsirolimus) is a clinically significant pro-agent that, through its active metabolite sirolimus, effectively inhibits the mTOR signaling pathway. This inhibition leads to potent anti-proliferative and anti-angiogenic effects, which have been successfully translated into improved clinical outcomes for patients with advanced renal cell carcinoma. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and expand the therapeutic applications of this important compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. FDA Approval Summary: Temsirolimus as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of temsirolimus and sirolimus in children with recurrent solid tumours: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancercareontario.ca [cancercareontario.ca]

- 6. temsirolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]

- 10. Pharmacokinetic profile of temsirolimus with concomitant administration of cytochrome p450-inducing medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchhub.com [researchhub.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]

- 20. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

In Vitro Profile of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (B549165) developed for its potent immunosuppressive and antiproliferative activities.[1] Like its parent compound, Zotarolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The antiproliferative activity and binding affinity of this compound have been characterized in various in vitro models. The following tables summarize the key quantitative findings.

| Biological Target | Assay Type | Reported IC50 (nM) | Reference |

| FKBP-12 | Competitive Binding Assay | 2.8 ± 0.39 | [3] |

| Human Coronary Artery Smooth Muscle Cells | 3H-Thymidine Incorporation Assay | 2.9 ± 0.7 | [3] |

| Human Endothelial Cells | Cell Proliferation Assay | 2.6 ± 1.0 | [3] |

Table 1: In Vitro Potency of this compound (Zotarolimus)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections provide protocols for the key experiments cited.

FKBP-12 Competitive Binding Assay

This assay quantifies the affinity of a test compound for the FK506-binding protein 12 (FKBP-12), the primary intracellular receptor for rapamycin and its analogs.

Materials:

-

Recombinant human FKBP-12

-

Radiolabeled ligand (e.g., [3H]FK506)

-

This compound (or other test compounds)

-

Binding buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.01% Tween-20, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In a multi-well plate, combine the recombinant FKBP-12 protein, the radiolabeled ligand at a fixed concentration, and the various concentrations of the test compound.

-

Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method such as gel filtration or a filter-binding assay.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis of the competition curve.

Cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the antiproliferative effect of a compound by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

Materials:

-

Human coronary artery smooth muscle cells (or other relevant cell line)

-

Complete cell culture medium

-

This compound

-

[3H]Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

During the final hours of the incubation period (e.g., 4-6 hours), add [3H]Thymidine to each well.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [3H]Thymidine.

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice.

-

Wash the wells with TCA to remove any remaining unincorporated label.

-

Lyse the cells with a solution such as 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Western Blot Analysis of mTOR Signaling Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of mTOR, providing mechanistic insight into the compound's action.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus and PVDF membranes

Procedure:

-

Culture cells to a suitable confluency and treat with different concentrations of this compound for a defined time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation of mTOR downstream targets.

Mandatory Visualizations

Signaling Pathway

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the in vitro characterization of a rapamycin analog.

Logical Relationship: Mechanism of Action

Caption: The molecular mechanism of action for this compound.

References

The Differential Inhibition of mTORC1 and mTORC2 by Rapalogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms by which rapamycin (B549165) and its analogs (rapalogs) inhibit the mechanistic Target of Rapamycin (mTOR) complexes, mTORC1 and mTORC2. It delves into the differential sensitivity of these two complexes to rapalog-mediated inhibition, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: mTORC1, mTORC2, and Rapalog Action

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

-

mTORC1 , characterized by the regulatory protein Raptor, is sensitive to nutrients and growth factors. It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4]

-

mTORC2 , containing the essential scaffold protein Rictor, is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[2][3] A key substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.[1]

Rapalogs , including the parent compound rapamycin (sirolimus) and its derivatives everolimus (B549166), temsirolimus, and ridaforolimus, are allosteric inhibitors of mTOR.[5] Their mechanism of action involves forming a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12).[5] This FKBP12-rapalog complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex.[5] This binding event does not directly inhibit the catalytic activity of mTOR but rather interferes with the interaction between mTOR and its substrates, leading to the potent and acute inhibition of mTORC1 signaling.[2]

Differential Inhibition: The Nuanced Effects on mTORC1 and mTORC2

A critical aspect of rapalog pharmacology is the differential sensitivity of mTORC1 and mTORC2 to their inhibitory effects.

Acute Inhibition of mTORC1: Rapalogs are potent and direct inhibitors of mTORC1.[2] This inhibition is rapid and occurs at low nanomolar concentrations.[5] The primary mechanism is the allosteric hindrance of substrate access to the mTOR kinase active site within the mTORC1 complex.[2]

Insensitivity and Indirect Inhibition of mTORC2: In contrast, mTORC2 is largely insensitive to acute inhibition by rapalogs.[1] The FKBP12-rapalog complex does not directly bind to the pre-assembled mTORC2. However, prolonged treatment with rapalogs (typically hours to days) can lead to the indirect inhibition of mTORC2 in some, but not all, cell types.[5][6] This delayed effect is thought to occur by the sequestration of newly synthesized mTOR molecules by the FKBP12-rapalog complex, thereby preventing their incorporation into new mTORC2 complexes and leading to a gradual depletion of functional mTORC2.[5][6] The sensitivity of mTORC2 to long-term rapalog treatment is also influenced by the relative cellular expression of different FKBP family members, such as FKBP12 and FKBP51.[6]

This differential inhibition has significant implications for the therapeutic applications of rapalogs. The acute inhibition of mTORC1 is responsible for many of their anti-proliferative and immunosuppressive effects. Conversely, the long-term inhibition of mTORC2 can lead to undesirable side effects, such as insulin (B600854) resistance, due to the disruption of Akt signaling.[7]

Quantitative Analysis of Rapalog-Mediated Inhibition

Quantifying the differential inhibition of mTORC1 and mTORC2 by rapalogs is crucial for understanding their therapeutic window. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for specific downstream readouts of each complex.

-

mTORC1 Activity Readout: Phosphorylation of S6K1 at Threonine 389 (p-S6K1 T389) or its substrate, ribosomal protein S6, are highly sensitive and specific markers for mTORC1 activity.[8]

-

mTORC2 Activity Readout: Phosphorylation of Akt at Serine 473 (p-Akt S473) is the canonical and most widely used indicator of mTORC2 activity.[6]

Table 1: Semi-Quantitative Comparison of Rapalog IC50 Values for mTORC1 and mTORC2 Inhibition

| Rapalog | mTORC1 Inhibition (p-S6K1) IC50 Range | mTORC2 Inhibition (p-Akt S473) | Notes |

| Rapamycin | Low nM (e.g., ~0.1-1 nM in sensitive cell lines)[9] | High nM to µM range (time and cell-type dependent)[5] | Significant difference in potency observed. Low doses selectively inhibit mTORC1. |

| Everolimus | Sub-nM to low nM | High nM to µM range (time-dependent)[10][11] | Similar differential sensitivity to rapamycin. |

| Temsirolimus | Low nM | High nM to µM range (time-dependent)[12] | Exhibits dose-dependent differential effects on mTORC1 and mTORC2 signaling. |

| Ridaforolimus | Low nM | High nM to µM range (time-dependent) | Generally considered to have a similar mechanism and differential potency profile to other rapalogs. |

Note: The IC50 values are highly dependent on the cell type, experimental conditions, and duration of treatment. The values for mTORC2 inhibition reflect the indirect effect of prolonged exposure.

Visualizing the Signaling Pathways and Inhibition Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and the mechanism of rapalog inhibition.

The mTORC1 and mTORC2 Signaling Pathways

mTORC1 and mTORC2 signaling pathways.

Mechanism of Rapalog Inhibition

Mechanism of rapalog inhibition of mTORC1 and mTORC2.

Key Experimental Protocols

The following section details standardized protocols for assessing mTORC1 and mTORC2 inhibition by rapalogs.

Western Blotting for Phosphorylated S6K1 and Akt

This is the most common method to assess the activity of mTORC1 and mTORC2 in cells.

Objective: To measure the phosphorylation status of S6K1 (T389) and Akt (S473) in response to rapalog treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Starve cells of serum for 4-16 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of the rapalog or vehicle (DMSO) for the desired duration (e.g., 1 hour for acute mTORC1 inhibition, 24-48 hours for potential mTORC2 inhibition).

-

Stimulate cells with a growth factor (e.g., insulin or EGF) for 15-30 minutes to activate the PI3K/Akt/mTOR pathway.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-S6K1 (T389), total S6K1, phospho-Akt (S473), and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Plot dose-response curves to determine IC50 values.

-

In Vitro Kinase Assay for mTORC1 and mTORC2

This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 or mTORC2.

Objective: To determine the direct inhibitory effect of rapalogs on the kinase activity of mTORC1 and mTORC2.

Methodology:

-

Immunoprecipitation of mTORC1 and mTORC2:

-

Lyse cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.

-

Incubate the cell lysate with an antibody specific for a core component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) coupled to protein A/G beads overnight at 4°C.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated complex in a kinase assay buffer containing MgCl2 and ATP.

-

For mTORC1 assays, add a recombinant, inactive substrate such as GST-S6K1 or 4E-BP1.

-

For mTORC2 assays, add a recombinant, inactive substrate such as GST-Akt1.

-

Add the desired concentrations of the FKBP12-rapalog complex.

-

Initiate the reaction by adding ATP and incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Substrate Phosphorylation:

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Perform a Western blot using phospho-specific antibodies against the substrate (e.g., anti-phospho-S6K1 T389 for mTORC1 activity, anti-phospho-Akt S473 for mTORC2 activity).

-

-

Data Analysis:

-

Quantify the phosphorylation signal and normalize it to the total amount of the immunoprecipitated mTOR complex component.

-

Calculate the percentage of inhibition at each rapalog concentration and determine the IC50 value.

-

mTORC1 and mTORC2 Co-Immunoprecipitation

This method is used to assess the integrity of the mTOR complexes.

Objective: To determine if prolonged rapalog treatment disrupts the assembly of mTORC2.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with the rapalog or vehicle for an extended period (e.g., 24, 48, 72 hours).

-

Lyse the cells in a gentle, non-denaturing buffer (e.g., CHAPS-based buffer).

-

-

Immunoprecipitation:

-

Immunoprecipitate mTOR using an anti-mTOR antibody.

-

-

Western Blotting:

-

Resolve the immunoprecipitates by SDS-PAGE and perform a Western blot.

-

Probe the membrane with antibodies against mTOR, Raptor (for mTORC1), and Rictor (for mTORC2).

-

-

Data Analysis:

-

A decrease in the amount of Rictor that co-immunoprecipitates with mTOR in rapalog-treated cells compared to control cells indicates a disruption of mTORC2 assembly. The amount of Raptor co-immunoprecipitating with mTOR should remain relatively unchanged.

-

Conclusion

The differential inhibition of mTORC1 and mTORC2 by rapalogs is a cornerstone of their pharmacology. While mTORC1 is acutely and potently inhibited, leading to the primary therapeutic effects, mTORC2 is only indirectly affected by prolonged treatment, a phenomenon that can contribute to adverse effects. A thorough understanding of these distinct mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for the effective use of rapalogs in research and for the development of next-generation mTOR inhibitors with improved therapeutic profiles. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate and further elucidate the complex interplay between rapalogs and the mTOR signaling network.

References

- 1. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Modeling and Analysis of the Akt/Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling Axis Reveals Cooperative, Feedforward Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The role of everolimus in malignant bone tumor therapy: Molecular mechanisms, preclinical evidence, and advances in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus/CCI-779) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus or CCI-779, in cell culture experiments. Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] Its potent anti-proliferative effects make it a valuable tool for cancer research and drug development.

Mechanism of Action

Temsirolimus exerts its biological effects by targeting the mTOR signaling pathway. Upon entering the cell, it forms a complex with the intracellular receptor FKBP12.[4][5] This Temsirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[5][6]

Inhibition of mTORC1 leads to:

-

Reduced Protein Synthesis: It prevents the phosphorylation of key downstream targets, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] Dephosphorylation of 4E-BP1 allows it to bind to eIF4E, preventing the formation of the translation initiation complex and thereby inhibiting cap-dependent translation.[4][7]

-

Cell Cycle Arrest: By inhibiting the synthesis of proteins crucial for cell cycle progression, such as cyclin D1, Temsirolimus causes cells to arrest, typically in the G1/S phase.[4][8]

-

Induction of Autophagy: As a central regulator of cellular metabolism, mTORC1 inhibition by Temsirolimus can trigger autophagy, a cellular self-degradation process.[8]

At higher, micromolar concentrations, Temsirolimus can also inhibit mTOR signaling through an FKBP12-independent mechanism, leading to a more profound repression of global protein synthesis.[9][10]

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Temsirolimus in various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value | Assay/Duration |

| SKBr3 | Breast Cancer | 1.6 nM | Proliferation Assay |

| BT474 | Breast Cancer | 4.3 nM | Proliferation Assay |

| A498 | Kidney Cancer | 0.35 µM | MTT Assay (72h) |

| HepG2 | Hepatocellular Carcinoma | 1.83 µM | Clonogenic Survival |

| Hep3B | Hepatocellular Carcinoma | 0.23 µM | Clonogenic Survival |

| HuH7 | Hepatocellular Carcinoma | 10.1 µM | Clonogenic Survival |

| PLC | Hepatocellular Carcinoma | 1.12 µM | Clonogenic Survival |

Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time.[8][9][11][12]

Experimental Protocols

Preparation of Temsirolimus Stock Solution

Materials:

-

Temsirolimus (CCI-779) powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Temsirolimus is poorly soluble in water but can be dissolved in DMSO.[11][13]

-

To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of Temsirolimus powder in sterile DMSO.[13] For a 10 mM stock (MW: 1030.29 g/mol ), dissolve 10.3 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]

-

Store the stock solution at -20°C for up to 3 months or as recommended by the supplier.[7][14]

Cell Proliferation/Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of Temsirolimus on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Temsirolimus stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[1][13]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Temsirolimus in complete medium from the stock solution. A typical concentration range might be from 0.1 nM to 100 µM.[1][15] Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Temsirolimus or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48, 72 hours).[1][13]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol allows for the detection of changes in the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Temsirolimus stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser240/244), anti-S6, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.[15]

-

Treat the cells with various concentrations of Temsirolimus (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, 24, or 48 hours).[1][10][16]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Temsirolimus on protein phosphorylation. A decrease in the phosphorylated form of mTOR targets like p70S6K and S6 is expected.[1][16][17]

Visualizations

Caption: Experimental workflow for Temsirolimus in cell culture.

Caption: Temsirolimus inhibits the mTORC1 signaling pathway.

References

- 1. The novel mTOR inhibitor CCI-779 (temsirolimus) induces antiproliferative effects through inhibition of mTOR in Bel-7402 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]